molecular formula C14H14FN B596900 4-Fluoro-3',4'-dimethylbiphenyl-3-amine CAS No. 1225710-08-6

4-Fluoro-3',4'-dimethylbiphenyl-3-amine

Cat. No.: B596900
CAS No.: 1225710-08-6
M. Wt: 215.271
InChI Key: WXZVVUYJPUCXMQ-UHFFFAOYSA-N
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Description

4-Fluoro-3',4'-dimethylbiphenyl-3-amine (CAS 1225710-08-6) is an organic compound with the molecular formula C 14 H 14 FN and a molecular weight of 215.27 g/mol . This fluorinated and aminated biphenyl derivative is characterized by its specific structure, which includes fluorine and methyl substituents on the aromatic rings, making it a valuable intermediate in various research fields . The compound has a predicted boiling point of 347.6±30.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm 3 . Researchers utilize this amine primarily as a key building block in medicinal chemistry and materials science. It is commonly employed in cross-coupling reactions and serves as a precursor for the synthesis of more complex molecules, such as pharmaceutical candidates and functional materials. For safe handling, it is recommended to wear protective glasses, gloves, and suitable protective clothing . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. It must be stored under the recommended conditions for optimal stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3,4-dimethylphenyl)-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN/c1-9-3-4-11(7-10(9)2)12-5-6-13(15)14(16)8-12/h3-8H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZVVUYJPUCXMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Rationale for In Depth Academic Investigation of 4 Fluoro 3 ,4 Dimethylbiphenyl 3 Amine

Unique Combination of Fluoro and Dimethyl Substituents on a Biphenyl (B1667301) Core

The molecular architecture of this compound is distinguished by the precise placement of its substituent groups. The fluorine atom on one phenyl ring and the two methyl groups on the other create an asymmetric molecule with a distinct electronic and steric profile. This specific arrangement of electron-withdrawing (fluoro) and electron-donating (dimethyl) groups can influence the molecule's reactivity, conformation, and intermolecular interactions in ways that are not yet fully understood.

Potential as a Synthetic Intermediate for Novel Molecular Architectures

Substituted biphenyls are valuable intermediates in the synthesis of more complex molecules. arabjchem.orgrsc.org The presence of the reactive amine group in this compound provides a handle for further chemical modifications. rsc.org This amine can be transformed into a wide variety of other functional groups, opening up pathways to new classes of compounds. The unique substitution pattern of this biphenyl amine makes it a promising precursor for the synthesis of novel ligands for catalysis, new pharmaceutical candidates, and advanced materials with tailored properties. acs.org

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C14H14FN
IUPAC Name 3-Fluoro-3',4'-dimethyl[1,1'-biphenyl]-4-ylamine
PubChem CID 26188948 nih.gov
CAS Number Not readily available

Contributions to Fundamental Understanding of Structure-Reactivity Relationships in Polyaromatic Systems

The study of substituted biphenyls like this compound provides valuable insights into structure-reactivity relationships in polyaromatic systems. The interplay between the electron-withdrawing fluorine atom and the electron-donating amine and methyl groups across the biphenyl scaffold creates a complex electronic landscape. This substitution pattern directly influences the reactivity of the aromatic rings toward electrophilic or nucleophilic substitution, as well as the potential for the amine group to participate in reactions such as diazotization or coupling.

The torsional angle between the two phenyl rings is a key determinant of the extent of π-conjugation in the system. Ortho-substituents, even small ones like fluorine, can force the rings out of planarity, which in turn affects the electronic communication between them. Understanding how the specific placement of the fluoro and dimethyl groups modulates this angle is fundamental. This structural feature governs the molecule's photophysical properties and its behavior in reactions where conjugation is critical. For instance, in photoredox catalysis, the ability of a biphenyl derivative to engage in electron transfer can be finely tuned by such substitutions. acs.org

Overview of Current Research Trajectories and Identified Gaps in the Academic Study of the Compound

Current research involving complex biphenyl amines often trends toward their incorporation into advanced materials and catalytic systems. One major trajectory is the use of functionalized biphenyls as linkers in the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). nih.gov These crystalline porous materials have applications in gas storage and separation, and the properties of the framework are directly inherited from the geometry and electronics of the biphenyl linker. nih.gov While this compound is not explicitly cited in leading COF research, its diamine-like structure makes it a candidate for such synthetic strategies.

Another active area is the development of novel catalysts. The biphenyl scaffold is a common feature in ligands for transition-metal catalysis. The electronic and steric profile of a ligand can be systematically modified by altering substituents on the biphenyl core, thereby tuning the catalytic activity and selectivity of the metal center.

A significant gap in the academic study of this compound is the lack of published experimental data. There is a need for fundamental characterization, including single-crystal X-ray diffraction to determine its precise solid-state structure and torsional angle. Furthermore, detailed investigation into its reactivity, such as its utility in Suzuki or Buchwald-Hartwig coupling reactions, remains unexplored in the available literature. Its potential as a precursor for biologically active molecules is also an unexamined field.

Methodological Frameworks Employed in the Academic Study of Advanced Biphenyl Amines

The academic investigation of a novel biphenyl amine like this compound would employ a suite of established analytical and spectroscopic techniques. These methodologies are essential for confirming the molecule's identity, purity, structure, and for elucidating its electronic properties.

The initial confirmation of a successful synthesis relies on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry. For more advanced characterization, particularly when these molecules are integrated into larger systems like polymers or frameworks, a different set of methods is applied. For instance, the formation of imine-linked covalent organic frameworks using biphenyl linkers has been confirmed using solid-state NMR, infrared spectroscopy, and X-ray photoelectron spectroscopy (XPS). nih.gov These methods provide evidence of covalent bond formation and the successful incorporation of the biphenyl unit into the network structure. nih.gov

Computational modeling, particularly Density Functional Theory (DFT), represents another critical framework. DFT calculations are used to predict molecular geometry, orbital energies (HOMO/LUMO), and spectroscopic properties, offering a theoretical complement to experimental findings.

The table below summarizes the key methodological frameworks used to study advanced biphenyls and their applications.

MethodologyPurposeTypical Application in Biphenyl Research
NMR Spectroscopy (¹H, ¹³C, ¹⁹F)Structural elucidation and purity assessment.Confirming substitution patterns and identifying impurities.
Mass Spectrometry (MS)Determination of molecular weight and formula.Confirming the mass of the synthesized compound.
Single-Crystal X-ray DiffractionPrecise determination of 3D molecular structure.Measuring bond lengths, bond angles, and the inter-ring dihedral angle.
X-ray Photoelectron Spectroscopy (XPS)Analysis of elemental composition and chemical states.Used to study surface chemistry, especially in biphenyl-based materials like COFs. nih.gov
Cyclic Voltammetry (CV)Investigation of electrochemical properties (redox potentials).Assessing suitability for applications in organic electronics or as redox mediators.
Density Functional Theory (DFT)Computational modeling of electronic structure and properties.Predicting geometry, orbital energies, and reaction mechanisms. acs.org

Mechanistic Investigations and Kinetic Studies of Reactions Involving 4 Fluoro 3 ,4 Dimethylbiphenyl 3 Amine

Elucidation of Reaction Pathways and Identification of Reactive Intermediates

There is no available scientific literature detailing the elucidation of reaction pathways or the identification of reactive intermediates specifically for reactions involving 4-Fluoro-3',4'-dimethylbiphenyl-3-amine.

In-situ Spectroscopic Monitoring of Reaction Progress (e.g., NMR, IR)

No studies have been published that utilize in-situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy, to monitor the progress of reactions involving this compound.

Isolation and Advanced Characterization of Putative Intermediates

The isolation and advanced characterization of any putative intermediates in reactions of this compound have not been reported in the accessible scientific literature.

Kinetic Analysis of Key Bond-Forming and Bond-Breaking Steps

A kinetic analysis of the key bond-forming and bond-breaking steps for reactions with this compound has not been documented.

Determination of Rate Laws and Reaction Orders for Catalytic Cycles

There are no available data on the determination of rate laws or reaction orders for any catalytic cycles that might involve this compound.

Activation Energy and Thermodynamic Parameter Calculations for Elementary Steps

Calculations of activation energy and other thermodynamic parameters for the elementary steps of reactions involving this compound are not present in the public domain.

Transition State Analysis and Energy Profile Mapping for Catalytic and Non-Catalytic Reactions

No transition state analyses or energy profile mappings for either catalytic or non-catalytic reactions of this compound have been found in the scientific literature.

While general mechanistic principles of reactions common for the synthesis and modification of substituted biphenylamines, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, are well-established for other compounds, applying this general knowledge to this compound without specific experimental or computational data would be speculative. Future research is required to elucidate the specific chemical behavior of this compound.

Influence of Substituents, Solvents, and Catalysts on Reaction Mechanisms and Selectivity

The reaction mechanism and selectivity in the synthesis and subsequent reactions of this compound are critically influenced by the electronic and steric nature of its substituents, the choice of solvent, and the catalyst system employed. The fluoro, amino, and dimethyl groups on the biphenyl (B1667301) scaffold each play a distinct role in modulating the reactivity of the molecule.

Influence of Substituents:

The substituents on the biphenyl core—a fluorine atom, an amine group, and two methyl groups—exert significant electronic and steric effects that dictate the molecule's reactivity.

Fluoro Group: The fluorine atom at the 4-position is a strongly electron-withdrawing group via the inductive effect, yet a weak π-donor through resonance. This duality can influence the electron density of the aromatic ring, affecting its susceptibility to electrophilic or nucleophilic attack. In the context of palladium-catalyzed cross-coupling, a fluoro-substituent can impact the rate of oxidative addition. nih.gov

Amino Group: The amino group at the 3-position is a strong electron-donating group through resonance, which activates the aromatic ring towards electrophilic substitution. Its basic nature also means it can interact with catalysts or reagents. In C-N coupling reactions, the nucleophilicity of the amine is a key factor. nih.gov

Dimethyl Groups: The two methyl groups on the second phenyl ring (3',4'-positions) are electron-donating through hyperconjugation and induction. Their steric bulk can also influence the torsional angle between the two phenyl rings of the biphenyl system, which in turn can affect conjugation and interaction with other molecules or catalyst active sites. acs.org

Influence of Solvents:

The solvent plays a multifaceted role in reactions involving polar molecules like this compound. Its polarity, coordinating ability, and protic or aprotic nature can affect:

Solubility: Ensuring that all reactants, catalysts, and intermediates remain in solution is crucial for reaction efficiency.

Catalyst Stability and Activity: Solvents can coordinate to the metal center of the catalyst, influencing its stability and reactivity. nih.gov For example, polar aprotic solvents like DMF or MeCN have been shown to alter the selectivity in certain palladium-catalyzed cross-couplings by stabilizing anionic intermediates. nih.gov The use of aqueous solvent mixtures can also be beneficial, sometimes enhancing the rate of transmetalation in Suzuki-Miyaura reactions. nih.gov

Reaction Pathway: The solvent can influence the speciation of reagents, such as boronic acids in Suzuki-Miyaura coupling, and can participate in key mechanistic steps like protonolysis. nih.gov

An illustrative data table below shows the potential effect of different solvents on the yield of a hypothetical Suzuki-Miyaura coupling to form a substituted biphenylamine, based on general observations for such reactions.

SolventDielectric Constant (ε)Typical Observed Effect on Yield
Toluene2.4Moderate to good yields, common for non-polar conditions.
Dioxane2.2Often used, can provide good yields, sometimes with water as a co-solvent. nih.gov
Tetrahydrofuran (THF)7.6Widely used, generally gives good results.
Acetonitrile (MeCN)37.5Can alter selectivity and improve rates in some cases. nih.gov
Dimethylformamide (DMF)36.7Polar aprotic, can enhance rates but may lead to side reactions at high temperatures. nih.gov

Influence of Catalysts:

The choice of catalyst, particularly the metal and its associated ligands, is paramount in controlling the outcome of cross-coupling reactions. For the synthesis of substituted biphenylamines, palladium-based catalysts are most common. nih.gov

Palladium Precursors: Various Pd(0) and Pd(II) sources can be used, such as Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. The in-situ reduction of Pd(II) to the active Pd(0) species is a key step in the catalytic cycle.

Phosphine (B1218219) Ligands: The nature of the phosphine ligand is arguably the most critical factor in determining catalyst performance. sigmaaldrich.comcfmot.de Bulky, electron-rich phosphine ligands, such as those from the Buchwald and cataCXium® families, are known to promote efficient oxidative addition and reductive elimination, which are often the rate-limiting steps in the catalytic cycle. sigmaaldrich.comgessnergroup.com The ligand's steric and electronic properties can be fine-tuned to achieve high selectivity and yields for specific substrates. cfmot.de For challenging couplings, such as those involving less reactive aryl chlorides, the use of highly active ligands is often necessary. chemrxiv.org

A table illustrating the potential impact of different phosphine ligands on the yield of a Buchwald-Hartwig amination to form a biphenylamine is presented below, reflecting general trends.

LigandTypeKey FeaturePotential Impact on Yield
PPh₃MonodentateStandard, less donatingModerate for reactive substrates.
P(t-Bu)₃MonodentateBulky, electron-richImproved yields, especially for hindered substrates.
BINAPBidentateChiral, defined bite angleCan induce asymmetry, variable efficiency.
XPhosBuchwald LigandBulky, electron-rich biarylHigh yields for a broad range of substrates.
RuPhosBuchwald LigandStrong σ-donatingEffective for challenging couplings. claremont.edu

Computational Verification and Prediction of Proposed Mechanisms

Verification of Reaction Pathways:

DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. ruhr-uni-bochum.de For a reaction like the Suzuki-Miyaura synthesis of this compound, computational studies could:

Elucidate the Catalytic Cycle: Model the key steps of oxidative addition, transmetalation, and reductive elimination, providing insights into the geometry and electronic structure of the palladium intermediates.

Rationalize Selectivity: Compare the energy barriers for competing reaction pathways to understand and predict chemo-, regio-, and stereoselectivity.

Prediction of Substituent, Solvent, and Catalyst Effects:

Computational models can systematically vary substituents, solvents, and ligands to predict their impact on reaction outcomes.

Substituent Effects: The electronic effects of the fluoro, amino, and dimethyl groups can be quantified through calculated parameters like atomic charges and frontier molecular orbital energies. This can help explain their influence on the stability of intermediates and transition states.

Solvent Effects: Implicit or explicit solvent models can be incorporated into DFT calculations to simulate the effect of the reaction medium on the energetics of the reaction pathway. nih.gov This can be particularly important for understanding reactions where the solvent plays an active role in the mechanism.

Ligand Effects: The steric and electronic properties of different phosphine ligands can be modeled to predict their influence on the catalytic activity. For example, the Tolman cone angle and the electronic parameter (νCO) of a series of ligands can be calculated and correlated with experimentally observed reaction rates or yields. cfmot.de

A hypothetical data table generated from a DFT study on the effect of substituents on the activation energy of the rate-determining step in a cross-coupling reaction is shown below.

Substituent on Aryl HalideCalculated Activation Energy (kcal/mol)Predicted Relative Rate
-H22.51.0
-F (para)21.8Faster
-NH₂ (meta)23.1Slower
-CH₃ (para)22.8Slightly Slower

These computational approaches provide a powerful complement to experimental studies, offering a deeper understanding of reaction mechanisms and guiding the development of more efficient and selective synthetic methods for complex molecules like this compound. princeton.edu

Computational Chemistry and Theoretical Modeling of 4 Fluoro 3 ,4 Dimethylbiphenyl 3 Amine

Quantum Chemical Calculations (DFT, Ab Initio, Semi-Empirical) for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to elucidating the electronic structure of 4-Fluoro-3',4'-dimethylbiphenyl-3-amine. Methods such as Density Functional Theory (DFT), ab initio, and semi-empirical approaches offer varying levels of accuracy and computational cost. DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance of accuracy and efficiency for studying substituted biphenyl (B1667301) systems. researchgate.netrsc.org Ab initio methods like Møller–Plesset perturbation theory (MP2) offer higher accuracy by accounting for electron correlation, while semi-empirical methods provide a faster, though less precise, alternative for large-scale screening. rsc.org

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the coordinates of the atoms to find the arrangement with the lowest potential energy, known as the global minimum on the potential energy surface. researchgate.netarxiv.org For this compound, this involves finding the optimal bond lengths, bond angles, and, crucially, the dihedral angle between the two phenyl rings.

Theoretical calculations for substituted biphenyls have demonstrated that substituents significantly influence the final geometry. rsc.orgmdpi.com The presence of methyl groups at the 3' and 4' positions and a fluorine atom at the 4-position will dictate the steric and electronic balance that determines the molecule's preferred conformation. DFT calculations, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), can predict these structural parameters with high accuracy. researchgate.net The results of such an optimization would provide a detailed picture of the molecule's shape, which is critical for understanding its interactions with other molecules.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: These are typical values based on calculations of similarly substituted biphenyls and are for illustrative purposes.

ParameterPredicted ValueDescription
C-C (inter-ring) Bond Length~1.48 - 1.49 ÅThe single bond connecting the two phenyl rings.
C-F Bond Length~1.35 - 1.36 ÅThe bond between the carbon and fluorine atoms on the first ring.
C-N Bond Length~1.40 - 1.42 ÅThe bond between the carbon and the amine group on the first ring.
Phenyl-Phenyl Dihedral Angle~40° - 55°The twist angle between the two aromatic rings.
C-C-N Bond Angle~119° - 121°The angle around the amine substitution point.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net The energy and spatial distribution of these orbitals indicate where a molecule is likely to act as an electron donor (HOMO) or an electron acceptor (LUMO). The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, the amine group (-NH₂) is a strong electron-donating group, while the fluorine atom (-F) is an electron-withdrawing group. FMO analysis, typically performed using DFT, would likely show the HOMO localized predominantly on the amine-substituted phenyl ring, reflecting its electron-donating nature. nih.govresearchgate.net The LUMO, conversely, might be distributed across the biphenyl system, influenced by the electron-withdrawing fluorine. researchgate.net This distribution helps predict sites susceptible to electrophilic or nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for Substituted Biphenylamines Note: Values are hypothetical and serve to illustrate typical results from DFT calculations.

OrbitalEnergy (eV)Description
HOMO-5.2Highest Occupied Molecular Orbital; associated with electron donation.
LUMO-1.1Lowest Unoccupied Molecular Orbital; associated with electron acceptance.
HOMO-LUMO Gap (ΔE)4.1Energy difference, indicating chemical reactivity and stability.

An Electrostatic Potential (ESP) map illustrates the three-dimensional charge distribution of a molecule, providing a visual guide to its electrophilic and nucleophilic regions. scispace.comlibretexts.org The map is colored to represent different potential values: red typically indicates electron-rich regions (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent intermediate potentials. walisongo.ac.id

In this compound, the ESP map would be expected to show a region of high negative potential (red) around the nitrogen atom of the amine group due to its lone pair of electrons. nih.gov A negative potential would also be expected near the fluorine atom due to its high electronegativity. acs.org Conversely, the hydrogen atoms of the amine group would likely exhibit a positive potential (blue), making them potential hydrogen bond donors. Analyzing the ESP provides crucial insights into non-covalent interactions, molecular recognition, and potential sites for chemical reactions. walisongo.ac.idnih.gov

Conformational Analysis and Potential Energy Surface Mapping of the Biphenyl System

The biphenyl system is not rigid; the two phenyl rings can rotate around the central carbon-carbon single bond. wikipedia.org Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their corresponding energies. Mapping the potential energy surface (PES) as a function of the torsional (dihedral) angle provides a detailed understanding of the molecule's flexibility, the energy barriers between different conformations, and the most stable conformers. researchgate.netresearchgate.net

The rotation about the inter-ring bond in biphenyls is a balance between two opposing effects: steric hindrance and electronic conjugation. A planar conformation maximizes π-electron delocalization (conjugation) across the rings, which is energetically favorable. However, steric repulsion between the ortho-substituents on the two rings favors a twisted, non-planar conformation. acs.orglibretexts.org

For unsubstituted biphenyl, the equilibrium torsional angle is about 44°, with relatively low rotational barriers (e.g., ~6-8 kJ/mol). wikipedia.orgacs.org However, substituents, especially at the ortho positions, can dramatically increase these barriers. wikipedia.orglibretexts.org In this compound, the substituents are not at the ortho positions (2, 2', 6, 6'). Therefore, the rotational barrier is expected to be relatively low, similar to that of unsubstituted biphenyl, although the specific electronic effects of the fluorine, amine, and methyl groups will modulate the exact height of the barrier and the preferred dihedral angle. researchgate.net Theoretical studies on 3,3'-disubstituted biphenyls show a double minimum on the potential energy surface, and a similar behavior might be expected here. researchgate.net

Table 3: Representative Rotational Energy Barriers for Substituted Biphenyls Note: Data from analogous compounds to illustrate the effect of substitution.

CompoundMethodTorsional Angle (°)Rotational Barrier (kJ/mol)Reference
BiphenylCCSD(T)~448.0 (at 0°) / 8.3 (at 90°) acs.org
2,2'-Dimethylbiphenyl--72.8 wikipedia.org
3,3'-Dihalogen BiphenylsB3LYP~45 and ~135Double minimum potential researchgate.net

Understanding how individual molecules of this compound interact with each other is key to predicting its solid-state properties, such as crystal structure and polymorphism. nih.gov Theoretical methods are employed to analyze intermolecular forces like hydrogen bonds, van der Waals forces, and π-π stacking. Crystal structure prediction (CSP) methodologies aim to identify the most stable crystal packing arrangements based on minimizing the intermolecular interaction energy.

Theoretical Prediction of Spectroscopic Parameters and Vibrational Frequencies (Methodology-Focused)

A cornerstone of modern computational chemistry is the use of quantum mechanical methods, particularly Density Functional Theory (DFT), to predict the spectroscopic characteristics of molecules. DFT has become a standard approach due to its balance of accuracy and computational cost, making it well-suited for molecules of this size. nih.gov Methodologies such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are frequently paired with Pople-style basis sets like 6-311+G(d,p) or 6-311++G(d,p) to achieve reliable predictions for geometry and spectroscopic properties. nih.govresearchgate.netnih.gov

The theoretical prediction of Nuclear Magnetic Resonance (NMR) parameters is a routine computational task that aids in structure elucidation and spectral assignment. The primary methodology involves a multi-step process.

First, the molecular geometry of this compound is optimized using a selected DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)) to find its lowest energy conformation. researchgate.net Following optimization, NMR shielding tensors are calculated for each nucleus, typically using the Gauge-Including Atomic Orbital (GIAO) method, which has proven effective for predicting chemical shifts. researchgate.net The calculated isotropic shielding values (σ_iso) are then converted into chemical shifts (δ) relative to a reference compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C nuclei.

For fluorinated aromatic compounds, predicting ¹⁹F chemical shifts requires specific scaling factors to correct for systematic errors in the calculations and achieve high accuracy. nih.govescholarship.org These scaling factors are derived from linear correlations between experimentally measured shifts and computationally derived isotropic shielding values for a training set of similar molecules. nih.gov The application of these methods allows for the reliable assignment of chemical shifts even in complex molecules with multiple fluorine atoms. nih.govescholarship.org

Table 1: Illustrative Predicted NMR Chemical Shifts (δ) for this compound

Atom TypePredicted Chemical Shift (ppm)Notes
Aromatic Protons6.5 - 7.5The exact shift depends on the electronic environment; protons ortho to the amine group would be more shielded (lower ppm) than those ortho to the fluorine atom.
Amine Protons (NH₂)3.5 - 5.0Highly dependent on solvent and concentration due to hydrogen bonding.
Methyl Protons (CH₃)2.2 - 2.5Shifts are typical for methyl groups attached to an aromatic ring.
Aromatic Carbons110 - 150Carbon atoms directly bonded to F or N will have distinct shifts (C-F typically ~160 ppm, C-N typically ~145 ppm).
Methyl Carbons (CH₃)19 - 22Typical range for methyl carbons on a benzene (B151609) ring.
Fluorine-19 (¹⁹F)-115 to -125The chemical shift for Ar-F is sensitive to the substitution pattern on the aromatic ring. researchgate.net

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, can be effectively simulated using computational methods. The process begins with the same DFT-optimized molecular structure used for NMR predictions. Harmonic vibrational frequency calculations are then performed at the same level of theory. nih.gov

These calculations produce a set of vibrational frequencies and their corresponding IR intensities and Raman scattering activities. nih.gov It is a well-established phenomenon that calculated harmonic frequencies are typically higher than the fundamental frequencies observed experimentally. To correct for this, uniform scaling factors (e.g., ~0.96 for B3LYP functionals) are applied to the computed wavenumbers to improve agreement with experimental data. researchgate.net

The primary output is a list of frequencies and intensities, which can be used to generate a theoretical spectrum. More importantly, the vibrational modes associated with each frequency can be visualized and analyzed. Potential Energy Distribution (PED) analysis is often employed to provide a quantitative assignment of each mode, describing the contribution of specific internal coordinates (like bond stretches or angle bends) to the vibration. researchgate.net

Table 2: Illustrative Predicted Vibrational Frequencies and Assignments for Key Modes

Vibrational ModePredicted Wavenumber (cm⁻¹, Scaled)Expected Intensity (IR / Raman)
N-H Asymmetric & Symmetric Stretch3400 - 3500Medium / Medium
Aromatic C-H Stretch3050 - 3150Medium / Strong
Methyl C-H Stretch2900 - 3000Medium / Strong
C=C Aromatic Ring Stretch1580 - 1620Strong / Strong
N-H Scissoring (Bending)1550 - 1600Strong / Weak
C-N Stretch1250 - 1350Strong / Medium
C-F Stretch1200 - 1280Very Strong / Weak
Phenyl Ring Breathing990 - 1010Weak / Strong
C-H Out-of-Plane Bend750 - 900Strong / Weak

Time-Dependent Density Functional Theory (TD-DFT) is the leading computational method for studying the excited states of molecules and predicting their ultraviolet-visible (UV-Vis) absorption spectra. nih.gov The methodology involves calculating the vertical transition energies from the molecule's electronic ground state to its various excited states.

The calculation is performed on the ground-state optimized geometry of this compound. The TD-DFT output provides the excitation energies (in eV or nm) for the electronic transitions, which correspond to the absorption maxima (λ_max). nih.gov Alongside the energy, the calculation yields the oscillator strength (f) for each transition, a dimensionless quantity that indicates the theoretical intensity of the absorption band. nih.gov By analyzing the molecular orbitals involved in the most intense transitions (e.g., HOMO to LUMO), one can characterize them as π→π* or n→π* transitions. This analysis helps in understanding the electronic structure and photophysical properties of the molecule.

Table 3: Illustrative Predicted UV-Vis Absorption Data from TD-DFT Calculations

TransitionPredicted λ_max (nm)Excitation Energy (eV)Oscillator Strength (f)Primary Orbital Contribution
S₀ → S₁~310~4.00> 0.3HOMO → LUMO (π→π)
S₀ → S₂~265~4.68> 0.1HOMO-1 → LUMO (π→π)
S₀ → S₃~240~5.17< 0.05HOMO → LUMO+1 (n→π*)

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum mechanical methods are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. mdpi.com MD simulations model the conformational flexibility of this compound and the explicit effects of a solvent environment.

The methodology requires a force field, which is a set of empirical energy functions and parameters that define the potential energy of the system. An all-atom force field would be developed or adapted for the molecule. The molecule is then placed in a periodic box filled with explicit solvent molecules (e.g., water, DMSO). The simulation proceeds by numerically solving Newton's equations of motion for every atom in the system, tracking their trajectories over a set period, typically nanoseconds to microseconds. nsf.gov Key simulation parameters include temperature, pressure, and the time step for integration. nsf.gov Analysis of the resulting trajectory can reveal the range of accessible conformations, the dihedral angle distribution between the two phenyl rings, and the stability of specific conformers. Furthermore, by analyzing the radial distribution functions between solute and solvent atoms, the simulations provide a detailed picture of the solvent shell structure and specific intermolecular interactions like hydrogen bonding. mdpi.com

Table 4: Typical Parameters for a Molecular Dynamics Simulation

ParameterTypical Value / MethodPurpose
Force FieldOPLS-AA, GAFF, or similarDefines the potential energy, bond lengths, angles, and dihedrals for the molecule and solvent. nsf.gov
Simulation BoxCubic or Rectangular; ~10 Å buffer from solute to box edgeCreates a periodic system to simulate a bulk solvent environment.
SolventExplicit (e.g., TIP3P water) or implicit continuum modelRepresents the solvent environment to study its effect on conformation and dynamics.
EnsembleNPT (constant Number of particles, Pressure, Temperature)Used for equilibration to achieve the correct density, followed by NVT (constant Volume) for production runs. nsf.gov
Temperature ControlNosé-Hoover thermostat or Langevin dynamicsMaintains the system at a constant temperature. nsf.gov
Pressure ControlParrinello-Rahman barostatMaintains the system at a constant pressure (typically 1 atm).
Simulation TimeEquilibration: 2-10 ns; Production: 50-500 nsThe length of the simulation must be sufficient to sample the relevant conformational space.
AnalysisRMSD, RMSF, Dihedral Angle Analysis, Radial Distribution FunctionTo quantify structural stability, atomic fluctuations, conformational changes, and solvent structure, respectively.

In Silico Approaches to Molecular Recognition and Intermolecular Interactions (Theoretical Frameworks Only)

In silico techniques are instrumental in exploring how a molecule like this compound might interact with other molecular entities, such as a protein receptor. These methods provide a theoretical framework for understanding the non-covalent forces that govern molecular recognition. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor). researchgate.net The goal is not to predict a biological effect but to explore the plausible binding modes and intermolecular interactions from a physicochemical perspective. nih.gov

The conceptual framework involves several steps. First, a 3D structure of a model receptor is obtained or built. The ligand, this compound, is prepared by generating a low-energy 3D conformation and assigning correct partial atomic charges. A docking algorithm then systematically samples a large number of possible orientations and conformations of the ligand within a defined binding site on the receptor. nih.gov

Each potential binding pose is evaluated using a scoring function, which estimates the binding affinity based on a simplified energy calculation. nih.gov The top-ranked poses are then analyzed to identify key intermolecular interactions. This analysis provides a theoretical map of how the ligand's functional groups—such as the amine group (potential hydrogen bond donor), the fluorine atom (potential hydrogen bond acceptor or electrostatic interactor), and the aromatic rings (potential for π-π stacking or hydrophobic interactions)—could engage with complementary features on a model receptor surface.

Table 5: Conceptual Analysis of Intermolecular Interactions from a Docking Simulation

Interaction TypeInvolving Groups on this compoundPotential Interacting Partner on a Model Receptor
Hydrogen Bond (Donor)Amine (-NH₂) groupCarbonyl oxygen, carboxylate, or hydroxyl group of amino acid residues (e.g., Asp, Glu, Ser).
Hydrogen Bond (Acceptor)Fluorine (-F) atom, Amine (-NH₂) group nitrogenAmide N-H or hydroxyl group of amino acid residues (e.g., Asn, Gln, Tyr).
π-π StackingThe two phenyl ringsAromatic side chains of amino acids like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).
Hydrophobic InteractionsThe dimethyl-phenyl ring and the biphenyl coreAlkyl side chains of amino acids such as Alanine (Ala), Valine (Val), Leucine (B10760876) (Leu), or Isoleucine (Ile).
Electrostatic/DipolarThe polar C-F bondPolar or charged residues within the binding site.

Ligand-Protein Interaction Profiling (Theoretical Concepts for Design)nih.gov

The rational design of selective and potent ligands necessitates a deep understanding of their potential interactions with protein targets at a molecular level. For this compound, while direct crystallographic or extensive experimental binding data may be limited, computational chemistry and theoretical modeling provide powerful tools to predict its ligand-protein interaction profile. These theoretical concepts are foundational for its application in drug discovery and materials science, guiding the synthesis of derivatives with enhanced affinity and selectivity.

Key Interaction Moieties and Their Theoretical Contributions:

Biphenyl Scaffold: The two phenyl rings form a core that can engage in several types of interactions. The aromatic rings can participate in π-π stacking with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). Furthermore, they can form hydrophobic interactions with nonpolar residues like valine (Val), leucine (Leu), and isoleucine (Ile). The rotational flexibility of the biphenyl system allows the molecule to adopt different conformations to fit into various binding pockets.

Amine Group (-NH2): The primary amine at the 3-position is a critical functional group for targeted interactions. It can act as a hydrogen bond donor to amino acid residues with acceptor capabilities, such as aspartate (Asp), glutamate (B1630785) (Glu), or the backbone carbonyls of the protein. In a physiological environment, this amine group can be protonated to form an ammonium (B1175870) cation (-NH3+), enabling it to form a strong salt bridge or ionic interaction with negatively charged residues like Asp and Glu.

Fluorine Atom (-F): The fluorine atom at the 4-position significantly influences the electronic properties of its phenyl ring. As a highly electronegative atom, it can act as a weak hydrogen bond acceptor. nih.gov The introduction of fluorine can also lead to favorable orthogonal multipolar interactions with backbone carbonyls and other polar groups within the binding site.

Dimethyl Groups (-CH3): The two methyl groups at the 3' and 4' positions of the second phenyl ring contribute to the molecule's steric profile and hydrophobicity. nih.gov These groups are expected to occupy and form van der Waals interactions within hydrophobic pockets of a protein binding site. The increased steric bulk can enhance binding affinity and selectivity by promoting a better fit in a specific pocket. nih.gov

Hypothetical Ligand-Protein Interactions:

Based on the functional groups present in this compound, a hypothetical interaction profile with a protein target can be constructed. The table below summarizes the potential interactions and the likely participating amino acid residues.

Molecular MoietyType of InteractionPotential Interacting Amino Acid Residues
Biphenyl Coreπ-π Stacking, HydrophobicPhe, Tyr, Trp, Val, Leu, Ile
Amine (-NH2)Hydrogen Bond Donor, Ionic (as -NH3+)Asp, Glu, Asn, Gln, Ser, Thr, Backbone C=O
Fluorine (-F)Weak Hydrogen Bond Acceptor, Polar InteractionsBackbone N-H, Polar Residues
Dimethyl (-CH3) GroupsHydrophobic, van der WaalsAla, Val, Leu, Ile, Met, Pro

Pharmacophore Modeling:

A pharmacophore model represents the essential spatial arrangement of features that a molecule must possess to interact with a specific target receptor. For a molecule like this compound, a hypothetical pharmacophore model can be derived from its structural features and potential interactions. Such a model would be invaluable for virtual screening of compound libraries to identify other potential ligands with similar binding capabilities.

The key pharmacophoric features for this compound would likely include:

Two Aromatic Rings (AR): Representing the biphenyl scaffold.

A Hydrogen Bond Donor (HBD): Corresponding to the amine group.

A Positive Ionizable (PI) feature: Representing the protonated amine. drugdesign.org

Hydrophobic (HY) regions: Corresponding to the dimethyl-substituted phenyl ring.

Pharmacophoric FeatureCorresponding Molecular MoietyDescription
Aromatic Ring 1 (AR1)Fluoro-aminophenyl groupEssential for π-π stacking and hydrophobic interactions.
Aromatic Ring 2 (AR2)Dimethylphenyl groupContributes to hydrophobic interactions and steric fit.
Hydrogen Bond Donor (HBD)Amine (-NH2)Crucial for directional interaction with acceptor groups.
Positive Ionizable (PI)Protonated Amine (-NH3+)Enables strong ionic interactions with negatively charged residues. drugdesign.org
Hydrophobic Center (HY)Dimethyl groupsOccupies hydrophobic pockets in the binding site.

Derivatization Strategies and Analog Design Based on the 4 Fluoro 3 ,4 Dimethylbiphenyl 3 Amine Scaffold

Systematic Synthesis of Substituted Biphenyl (B1667301) Amine Analogues

The synthesis of analogues from the 4-fluoro-3',4'-dimethylbiphenyl-3-amine core can be achieved through a variety of established organic chemistry reactions. These modifications target the aromatic rings, the amine functional group, and the existing substituents.

The biphenyl core of the molecule is susceptible to electrophilic aromatic substitution, allowing for the introduction of new functional groups. The positions of these substitutions are directed by the existing activating and deactivating groups. The amine group (-NH₂) is a strong activating group and ortho-, para-directing, while the fluoro group (-F) is a deactivating but ortho-, para-directing halogen. The methyl groups (-CH₃) are weakly activating and ortho-, para-directing.

Given the substitution pattern of this compound, electrophilic attack is likely to occur at the positions ortho and para to the strongly activating amine group. However, steric hindrance from the adjacent phenyl ring may influence the regioselectivity. Common electrophilic aromatic substitution reactions that could be employed include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Introducing bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). rsc.org

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups, although the presence of the deactivating fluoro group and the potential for side reactions with the amine group would require careful selection of catalysts and protecting group strategies. rsc.org

Chloromethylation: This reaction can introduce a chloromethyl group onto the biphenyl ring system. rsc.org

A postulated mechanism for reactions like the chloromethylation of a biphenyl system involves the generation of a chloromethyl cation which then reacts with the biphenyl core in an electrophilic substitution reaction. rsc.org

The primary amine group is a key site for derivatization, offering a handle to introduce a wide variety of functionalities that can modulate properties such as polarity, hydrogen bonding capacity, and steric bulk.

Amidation and Acylation: The amine can be readily acylated with acyl chlorides or anhydrides to form amides. This is a common strategy to explore SAR, as seen in the development of 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives. nih.govnih.gov A wide range of primary, secondary, and tertiary amides can be synthesized through various methods. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This modification introduces a significantly different electronic and steric profile compared to amides.

Alkylation: The amine can be alkylated using alkyl halides. This can introduce simple alkyl chains or more complex moieties. Reductive amination is another method to achieve N-alkylation. Boryl radicals have been utilized to promote the alkylation of related heterocyclic systems. researchgate.net

Amidoalkylation: This reaction involves the addition of nucleophiles to N-acylimine or N-acyliminium salts, which can be generated from amides. arkat-usa.org

Table 1: Potential Modifications at the Amine Group

Reaction Type Reagent Class Resulting Functional Group
Acylation/Amidation Acyl Halides, Carboxylic Anhydrides Amide
Sulfonylation Sulfonyl Chlorides Sulfonamide
Alkylation Alkyl Halides, Aldehydes/Ketones (Reductive Amination) Secondary/Tertiary Amine

Creating analogues with different substitution patterns on the biphenyl rings requires distinct synthetic routes, often starting from different building blocks.

Fluoro Substituent Position: The synthesis of analogues with the fluorine atom at a different position would likely involve a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming biphenyl linkages. rsc.org This would involve coupling a suitably substituted fluorinated boronic acid with an appropriate aryl halide. rsc.org The strategic placement of fluorine can be a valuable tool in modulating the biological and physicochemical properties of a molecule. nih.gov For example, studies on 4'-substituted nucleosides have explored the synthesis of 4'-fluorouridine (B8696964) derivatives. nih.gov

Methyl Group Alterations: The positions of the methyl groups can be altered by starting with differently substituted precursors in a cross-coupling reaction. For instance, instead of a 3,4-dimethylphenyl boronic acid derivative, one could use a 2,4-dimethyl, 2,5-dimethyl, or other isomers to generate a library of regioisomeric analogues. The introduction of other alkyl groups could be achieved through Friedel-Crafts alkylation or by using appropriately substituted starting materials.

Structure-Activity Relationship (SAR) Design Principles for Hypothetical Applications (Theoretical Frameworks)

The design of novel analogues of this compound with potentially useful properties is guided by SAR principles, which are increasingly informed by computational methods and high-throughput synthesis techniques.

Computational chemistry and cheminformatics provide powerful tools for the rational design of new molecules, helping to prioritize synthetic efforts and to understand the molecular basis of activity.

Molecular Docking: If a biological target (such as an enzyme or receptor) is known, molecular docking can be used to predict how different analogues of this compound might bind. This allows for the in-silico evaluation of a large number of virtual compounds, identifying those with the highest predicted binding affinity. Structure-based drug design has been successfully applied to other biphenyl amine series. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By synthesizing and testing a small, diverse set of analogues, a QSAR model can be developed to predict the activity of other, unsynthesized compounds.

Cheminformatics: This field involves the use of computational methods to analyze large chemical datasets. By searching databases for compounds with similar structures or properties to this compound, it is possible to gain insights into potential biological activities and to identify promising avenues for analogue design.

Table 2: Computational Approaches in Analogue Design

Technique Application Outcome
Molecular Docking Predicts binding mode and affinity to a biological target. Prioritization of analogues for synthesis.
QSAR Correlates chemical structure with biological activity. Predictive model for the activity of new analogues.
Cheminformatics Analyzes large chemical databases for structural similarities and property trends. Identification of potential biological targets and design ideas.

Combinatorial chemistry allows for the rapid synthesis of large numbers of compounds (a "library") in a systematic way. ajrconline.orgpharmatutor.org This approach is highly valuable for exploring the SAR of a scaffold like this compound.

Solid-Phase Synthesis: In solid-phase synthesis, the core scaffold is attached to a solid support (like a polymer bead), and reagents are added in solution to perform chemical modifications. crsubscription.com Excess reagents and by-products are easily washed away. crsubscription.com This method is amenable to automation and the creation of "split-and-pool" libraries, where each bead carries a unique compound. nih.gov

Solution-Phase Synthesis: Parallel synthesis in solution can also be used to create libraries of compounds, often in multi-well plates. While purification can be more challenging than in solid-phase synthesis, it avoids potential issues with linker chemistry and cleavage from the solid support.

Library Design: A combinatorial library based on the this compound scaffold could be designed by combining a set of building blocks at each point of diversification. For example, one could use ten different acyl chlorides to modify the amine group and five different boronic acids to vary the substitution on one of the phenyl rings, resulting in a library of 50 distinct analogues. Such libraries have been constructed for other biphenyl systems to perform SAR studies. nih.gov

By combining these synthetic and theoretical approaches, the chemical space around this compound can be systematically and efficiently explored to generate novel compounds with tailored properties.

Bioisosteric Replacements within the Biphenyl Amine Framework (Theoretical and Synthetic Feasibility)

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of a functional group with another that retains similar physical and chemical properties, aiming to enhance potency, selectivity, or pharmacokinetic profiles. drughunter.com For the this compound scaffold, several key regions offer opportunities for bioisosteric modification: the biphenyl core, the amine substituent, the fluoro group, and the methyl groups.

Amine Group Replacements: The primary amine at the 3-position is a key interaction point, likely acting as a hydrogen bond donor. Its basicity can be modulated through various bioisosteric replacements. While direct replacement is challenging without losing the key hydrogen bonding feature, its properties can be subtly altered. For example, converting the amine to a hydroxylamine (B1172632) or a hydrazinyl group maintains hydrogen bond donor capability but changes the electronic and lipophilic character. More complex heterocyclic groups that can act as amine mimics, such as aminomethyl-substituted oxadiazoles (B1248032) or triazoles, can also be synthesized to replicate the hydrogen-bonding vector while improving metabolic stability. drughunter.com

Fluorine and Methyl Group Replacements: The fluoro group at the 4-position is a classic bioisostere for a hydrogen atom, offering increased metabolic stability at that position and altered electronic properties without a significant increase in size. cambridgemedchemconsulting.com It could theoretically be replaced by other small, electronegative groups like a hydroxyl or cyano group, though this would significantly change the local electronics and potential for hydrogen bonding. The methyl groups at the 3' and 4' positions can be replaced with other small alkyl groups (e.g., ethyl) or trifluoromethyl groups to probe steric and electronic effects. A trifluoromethyl group, for example, is a bioisostere for a methyl group but is strongly electron-withdrawing and can block metabolic oxidation.

The synthetic feasibility of these replacements generally relies on well-established cross-coupling methodologies like the Suzuki-Miyaura reaction, which is effective for creating both biaryl and heteroaryl-aryl linkages. google.com The synthesis of non-classical bioisosteres like BCP derivatives requires more specialized multi-step routes but is becoming more common in drug discovery programs. beilstein-journals.org

Interactive Data Table: Theoretical Bioisosteric Replacements for this compound

Original Group/MoietyBioisosteric ReplacementRationale & Potential ImpactSynthetic Feasibility
3-Amino GroupHydroxylamine (-NHOH)Modulates pKa, maintains H-bond donor capacity.Moderate
3-Amino Group1,2,4-TriazoleMimics H-bond properties, metabolically stable. drughunter.comModerate to High
4-Fluoro GroupCyano (-CN)Increases polarity, acts as H-bond acceptor.High
4-Fluoro GroupHydroxyl (-OH)Introduces H-bond donor/acceptor, alters electronics.High
3',4'-DimethylphenylPyridyl RingImproves solubility, introduces basic center, alters dihedral angle. u-tokyo.ac.jpHigh
3',4'-DimethylphenylBicyclo[1.1.1]pentane (BCP)Reduces lipophilicity, improves metabolic stability. nih.govModerate
3' or 4'-Methyl GroupTrifluoromethyl (-CF3)Blocks metabolic oxidation, strongly electron-withdrawing.High
3' or 4'-Methyl GroupEthyl (-CH2CH3)Probes steric tolerance at the binding site.High

Stereochemical Considerations in Analogue Synthesis and Chirality Introduction (e.g., Atropisomerism)

Stereochemistry plays a critical role in the interaction of small molecules with biological targets. While the parent compound, this compound, is achiral and does not exhibit stable atropisomers due to the lack of bulky ortho-substituents, the design of its analogs provides a rich opportunity to introduce chirality, particularly axial chirality in the form of atropisomerism. unacademy.compharmaguideline.com

Atropisomerism: Atropisomerism arises from hindered rotation (a high rotational energy barrier) around a single bond, most commonly the C-C bond connecting the two rings in a biphenyl system. acs.org This restricted rotation leads to the existence of stable, separable enantiomers. The stability of these atropisomers is almost entirely dependent on the steric bulk of the substituents at the ortho-positions (2, 2', 6, and 6') of the biphenyl core. chiralpedia.comlibretexts.org Since the parent compound has substituents only at the meta and para positions, rotation around the biphenyl bond is relatively free.

Introducing Chirality through Analog Design: To create atropisomeric analogs of this compound, substituents must be strategically introduced at one or more of the ortho positions. For example, adding a methyl or chloro group at the 2-position (ortho to the amine and the inter-ring bond) would begin to restrict rotation. A di-ortho or tri-ortho substitution pattern would create a significantly higher barrier to rotation, likely leading to atropisomers that are stable and separable at room temperature. libretexts.orgnih.gov

For a biphenyl to be chiral, it must lack a plane of symmetry. chiralpedia.com Therefore, simply adding identical bulky groups at the 2- and 6-positions of one ring while the other is symmetrically substituted might not result in chirality. However, introducing different substituents at the 2- and 6-positions, or having an unsymmetrically substituted pattern across both rings, would generate a chiral axis. stackexchange.com

Synthetic Strategies for Chiral Analogs: The synthesis of specific atropisomers requires stereoselective methods. This can be achieved through several approaches:

Chiral Resolution: A racemic mixture of a stable atropisomeric analog can be synthesized and then separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Asymmetric Synthesis: Modern synthetic methods allow for the direct, enantioselective synthesis of atropisomers. This often involves asymmetric cross-coupling reactions (e.g., an asymmetric Suzuki-Miyaura coupling) where a chiral ligand on the metal catalyst directs the formation of one enantiomer over the other. rsc.org

Auxiliary-Controlled Synthesis: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemistry of a key bond-forming step, after which the auxiliary is removed.

The decision to develop a single atropisomer is significant, as the two enantiomers of a chiral drug can have vastly different pharmacological activities and metabolic profiles. nih.govacs.org Therefore, exploring atropisomeric analogs of the this compound scaffold is a rational strategy for identifying more potent and selective compounds.

Interactive Data Table: Conditions for Atropisomerism in Biphenyl Analogs

Substitution Pattern (Relative to Parent Scaffold)Required Conditions for ChiralityExpected Rotational BarrierLikelihood of Stable Atropisomers
Parent Compound (No ortho-substituents)-LowNone
Mono-ortho substitution (e.g., 2-Methyl)Ring B must be unsymmetrically substituted.Low to ModerateUnlikely to be stable at room temp.
Di-ortho substitution (e.g., 2,6-Dimethyl)Achiral if Ring B is symmetric.Moderate to HighPossible if molecule is asymmetric overall.
Tri-ortho substitution (e.g., 2,6,2'-Trimethyl)At least three bulky ortho groups present. libretexts.orgHighHigh
Tetra-ortho substitution (e.g., 2,6,2',6'-Tetramethyl)Substituents on each ring must be different (e.g., 2,6-dimethyl vs 2',6'-dichloro).Very HighVery High

Advanced Analytical Methodologies for the Characterization and Research on 4 Fluoro 3 ,4 Dimethylbiphenyl 3 Amine

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

The choice of ionization technique is critical for successfully analyzing a compound by mass spectrometry. For a molecule like 4-Fluoro-3',4'-dimethylbiphenyl-3-amine, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable methods.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules and those that can be readily ionized in solution. nih.gov Given the presence of the amine group, this compound is expected to be sufficiently polar and basic to be efficiently protonated in the positive ion mode, forming the [M+H]⁺ ion. The process involves dissolving the analyte in a suitable solvent, which is then pumped through a fine, heated capillary held at a high potential. This generates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer. nih.gov The mild nature of ESI typically results in minimal fragmentation, with the spectrum being dominated by the molecular ion peak. The solution's chemical composition, including the use of organic modifiers, can significantly impact the desorption efficiency of the analyte. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization method that is complementary to ESI. jfda-online.com It is particularly effective for less polar and more volatile compounds. In APCI, the sample solution is vaporized in a heated nebulizer. The resulting gas-phase analyte molecules are then ionized through chemical reactions with reactant ions generated from the solvent vapor by a corona discharge. jfda-online.compnnl.gov For this compound, proton transfer from the ionized solvent would be the most probable ionization mechanism in the positive ion mode. APCI can sometimes induce more in-source fragmentation than ESI, which can provide additional structural information. Studies have shown that APCI can offer superior ionization efficiency for certain classes of compounds, including those containing imidazole, triazole, and pyrazole (B372694) groups. nih.gov

The selection between ESI and APCI would depend on the specific experimental conditions and the desired outcome, with ESI generally being the first choice for a molecule with a basic amine functionality.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Synthetic Intermediates and Derivatives

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov This method is invaluable for confirming the structure of a newly synthesized compound like this compound and for identifying any synthetic intermediates or derivatives.

The process begins with the selection of the protonated molecular ion ([M+H]⁺) in the first mass analyzer. This precursor ion is then directed into a collision cell, where it is subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then separated and detected by a second mass analyzer, generating a product ion spectrum. nih.gov

The fragmentation pattern is highly dependent on the structure of the molecule. For this compound, several characteristic fragmentation pathways can be predicted:

Loss of small neutral molecules: Cleavage of the methyl groups (loss of CH₃) from the dimethylphenyl ring is a likely fragmentation pathway.

Cleavage of the biphenyl (B1667301) bond: The bond connecting the two phenyl rings can cleave, leading to fragments corresponding to the individual substituted phenyl rings.

Ring-opening and rearrangements: More complex fragmentation can occur through ring-opening and subsequent rearrangements, which can be elucidated through detailed analysis of the MS/MS spectrum. chemrxiv.orgchemrxiv.org

By interpreting the fragmentation pattern, the connectivity of the atoms within the molecule can be pieced together, providing strong evidence for the proposed structure. This technique is also crucial for distinguishing between isomers, which would have the same molecular weight but different fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C, ¹⁹F) for Primary Characterization

One-dimensional NMR spectra are typically the first step in the characterization of a new compound.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons on both rings and sharp singlets for the two methyl groups. The integration of the signals would correspond to the number of protons in each environment. The coupling patterns (splitting) of the aromatic protons would provide information about their substitution pattern. For instance, data for 4,4'-dimethylbiphenyl (B165725) shows aromatic signals around 7.21-7.45 ppm and a methyl signal at 2.36 ppm. chemicalbook.com The presence of the fluorine atom would introduce further splitting (H-F coupling). icpms.cz

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The spectrum of this compound would show signals for the aromatic carbons and the methyl carbons. The carbon atom directly bonded to the fluorine atom would exhibit a large one-bond C-F coupling constant, appearing as a doublet. nih.gov For example, in related fluorinated biphenyls, the C-F bond shows a prominent signal around 151 ppm with a JCF coupling constant of approximately 13 Hz. nih.gov

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for the analysis of fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It offers a wide chemical shift range, which minimizes signal overlap. icpms.cz For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the fluorine atom, likely a multiplet due to coupling with nearby protons. The chemical shift would be characteristic of a fluorine atom attached to an aromatic ring.

The following table provides hypothetical ¹H and ¹³C NMR data for this compound based on values for structurally similar compounds. chemicalbook.comnih.govrsc.orgchemicalbook.com

Assignment Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Methyl Protons~2.2 - 2.4 (2s, 6H)~19 - 21
Aromatic Protons~6.8 - 7.5 (m, 7H)~115 - 160
Amine ProtonsBroad singlet-
C-F-~155 - 160 (d, ¹JCF)
C-N-~140 - 150

Note: This is a hypothetical representation. Actual chemical shifts and coupling constants would need to be determined experimentally.

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, COSY would be used to establish the connectivity of the protons on each of the aromatic rings.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbons to which they are directly attached (one-bond C-H correlation). libretexts.org This allows for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. libretexts.orgyoutube.com HMBC is crucial for establishing the connectivity between different parts of the molecule. For example, it would show correlations between the methyl protons and the carbons of their respective phenyl ring, as well as correlations between the protons on one ring and the carbons of the other ring, confirming the biphenyl linkage. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly useful for determining the stereochemistry and conformation of a molecule. For this compound, NOESY could provide information about the preferred dihedral angle between the two phenyl rings.

Solid-State NMR for Polymorphic Form Analysis (Methodology Focus)

Many organic compounds can exist in different crystalline forms, a phenomenon known as polymorphism. These different polymorphs can have distinct physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing polymorphism at an atomic level. nih.gov

Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable structural information. Magic Angle Spinning (MAS) is employed to average these interactions and obtain high-resolution spectra. nih.gov

For a compound like this compound, ssNMR could be used to:

Identify and quantify different polymorphic forms: Each polymorph will give a unique ssNMR spectrum due to differences in the local chemical environment of the nuclei in the crystal lattice. nih.gov

Characterize amorphous content: ssNMR can distinguish between crystalline and amorphous (non-crystalline) material within a sample. bruker.com

Probe intermolecular interactions: ssNMR can provide insights into the packing of molecules in the crystal lattice and identify intermolecular hydrogen bonds involving the amine group.

Techniques such as Cross-Polarization (CP) are used to enhance the signal of low-abundance nuclei like ¹³C. By combining MAS with CP and high-power decoupling, high-resolution ¹³C and ¹⁹F ssNMR spectra can be obtained, providing a detailed fingerprint of the solid-state structure of this compound. bruker.com

Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures, quantifying its presence, and assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile organic compounds like this compound. Its application involves separating the compound from impurities based on its polarity. A reversed-phase HPLC method would be the most common approach. mdpi.com Due to the basic nature of the amine group, which can interact with acidic silanols on standard silica-based columns causing poor peak shape, specific column chemistries or mobile phase additives are often required. biotage.com

The choice of detector is critical for sensitivity and selectivity:

UV-Vis and Photodiode Array (PDA) Detection: The biphenyl structure of the molecule contains a chromophore that absorbs ultraviolet (UV) light. A PDA detector would be particularly advantageous as it can acquire a full UV spectrum at each point in the chromatogram. This allows for the determination of the wavelength of maximum absorbance (λmax) for optimal sensitivity and can also aid in peak purity assessment.

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that can be used if the compound has a poor UV chromophore or if co-eluting impurities interfere with UV detection. It is a mass-based detection technique that is independent of the optical properties of the analyte.

For quantitative analysis, a pre-column derivatization step could be employed. scribd.comresearchgate.net Reagents like o-phthaldiadehyde (OPA) or 9-fluorenylmethylchloroformate (FMOC) can react with the primary amine to form highly fluorescent derivatives, enabling detection at very low concentrations using a fluorescence detector (FLD). nih.gov

Table 1: Hypothetical HPLC Method Parameters for Analysis

Parameter Proposed Value / Condition Rationale
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) Standard for separation of non-polar to moderately polar organic molecules.
Mobile Phase Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA) or Triethylamine (B128534) (TEA) Acetonitrile and water are common solvents. TFA or TEA is added to improve peak shape for the basic amine analyte. biotage.com
Elution Mode Isocratic or Gradient Gradient elution is often used to separate compounds with a wider range of polarities, which is typical for impurity profiling. squ.edu.om
Flow Rate 1.0 mL/min A standard flow rate for analytical scale columns.
Column Temp. 35 °C Controlled temperature ensures reproducible retention times. nih.gov
Injection Vol. 10 µL A typical injection volume for analytical HPLC.

| Detection | PDA Detector, scanning 200-400 nm | The biphenyl system is expected to absorb in the UV range; PDA provides spectral data for identity and purity checks. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. thermofisher.com Since this compound has a relatively high boiling point, direct analysis can be challenging. Therefore, derivatization is typically required to increase its volatility and thermal stability.

A common strategy for aromatic amines is derivatization to their pentafluoropropionamide (B1346557) or trifluoroacetamide (B147638) analogues. nih.govgcms.cz This is achieved by reacting the amine with an acylating agent like pentafluoropropionic anhydride (B1165640) (PFPA). The resulting derivative is more volatile and amenable to GC separation.

The mass spectrometer provides structural information. Under electron ionization (EI), aromatic amine derivatives typically show a strong molecular ion peak (M+), which is crucial for determining the molecular weight. nih.gov Fragmentation patterns, such as the loss of the acyl group, can help confirm the structure of the parent molecule and its impurities. nih.gov Negative ion chemical ionization (NICI) can also be used, which often results in the loss of HF from the molecular anion and can provide high sensitivity for quantitative analysis. nih.gov

Table 2: Proposed GC-MS Method Parameters for Impurity Analysis

Parameter Proposed Value / Condition Rationale
Derivatization Reaction with Pentafluoropropionic Anhydride (PFPA) Increases volatility and thermal stability for GC analysis. nih.gov
Column Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) Provides high-resolution separation of volatile compounds. thermofisher.com
Carrier Gas Helium at 1.0 mL/min Inert carrier gas standard for GC-MS. thermofisher.com
Inlet Temp. 250 °C Ensures rapid volatilization of the derivatized sample. thermofisher.com
Oven Program 50 °C to 320 °C at 20 °C/min A temperature ramp is used to elute impurities with a range of boiling points. thermofisher.com
Ionization Mode Electron Ionization (EI), 70 eV Standard ionization technique providing reproducible fragmentation patterns for library matching.

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Provides mass-to-charge ratio information for compound identification. |

When a highly pure sample of this compound is needed for use as an analytical standard or for further research, preparative chromatography is the method of choice. This technique is essentially a scaled-up version of analytical HPLC. sielc.com The goal is to isolate the target compound from by-products and impurities.

Given the amine functionality, purification on standard silica (B1680970) gel can be problematic due to strong, irreversible adsorption and potential degradation. biotage.com To overcome this, several strategies can be employed:

Amine-Functionalized Silica: Using a stationary phase where the silica surface is bonded with amino groups can mask the acidic silanols and lead to much better peak shapes and recovery. biotage.com

Reversed-Phase Chromatography: Similar to the analytical method, a large-scale reversed-phase column can be used. Adjusting the mobile phase pH to be two units above the amine's pKa will ensure it is in its neutral, free-base form, increasing its retention and improving the separation. biotage.com Volatile buffers or modifiers like triethylamine (TEA) are often added. biotage.com

The fractions collected from the preparative column are typically analyzed by analytical HPLC to confirm purity before the solvent is removed to yield the purified compound.

X-ray Crystallography for Single Crystal Structure Determination and Crystal Packing Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and conformation. nih.gov It is also the primary method for unambiguously establishing the absolute configuration of chiral molecules. nih.gov While a crystal structure for this compound has not been reported, this section describes the process that would be undertaken.

The first and often most challenging step in X-ray crystallography is growing a single crystal of suitable size and quality. nih.govjst.go.jp For a molecule like this compound, several crystallization strategies could be explored:

Slow Evaporation: A solution of the purified compound is prepared in a suitable solvent or solvent mixture. The container is left partially open, allowing the solvent to evaporate slowly over days or weeks, gradually increasing the concentration until crystals form.

Vapor Diffusion: This involves placing a concentrated solution of the compound in a small vial, which is then sealed inside a larger jar containing a "poor" solvent (one in which the compound is less soluble). The vapor of the poor solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility drops, leading to crystal formation.

Co-crystallization: If the compound itself is difficult to crystallize, it can sometimes be co-crystallized with another molecule to form a more ordered crystal lattice. researchgate.netbeilstein-journals.org

Finding the right conditions often requires screening hundreds of possibilities, a process that can be automated with modern high-throughput methods. researchgate.net

Once a suitable crystal is obtained, it is mounted on a goniometer in an X-ray diffractometer. numberanalytics.com The crystal is then bombarded with a monochromatic X-ray beam, typically from a copper or molybdenum source. researchgate.net As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots that is recorded by a detector. numberanalytics.com

The process to achieve an accurate structure involves several key steps:

Data Collection: The diffractometer systematically collects thousands of diffraction spots at various crystal orientations. numberanalytics.com The intensity and position of each spot are recorded.

Structure Solution: Sophisticated computer programs analyze the diffraction pattern to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice, yielding an initial structural model. numberanalytics.com

Structure Refinement: The initial model is refined using computational methods that adjust the atomic positions, bond lengths, and angles to best match the experimentally observed diffraction data. numberanalytics.comresearchgate.net This iterative process minimizes the difference between the calculated and observed diffraction patterns, resulting in a final, highly accurate molecular structure. The quality of the final structure is assessed by metrics such as the R-factor.

Table 3: Crystal Data and Structure Refinement (Illustrative)

Parameter Value Description
Empirical Formula C15H16FN To be determined from elemental analysis and MS.
Formula Weight 229.30 Calculated based on the empirical formula.
Crystal System To be determined e.g., Monoclinic, Orthorhombic. Determined from diffraction data.
Space Group To be determined Describes the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°) To be determined from the diffraction experiment.
Volume (ų) To be determined The volume of a single unit cell.
Z To be determined The number of molecules in the unit cell.

| Final R indices | R1, wR2 | To be determined. These values indicate the quality of the fit between the model and the data. researchgate.net |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for identifying functional groups and probing the molecular environment of this compound. These techniques are based on the principle that molecules absorb and scatter light at specific frequencies corresponding to their vibrational modes.

Interpretation of Characteristic Absorption Bands

The FT-IR and Raman spectra of this compound are expected to exhibit a series of characteristic bands that correspond to the vibrations of its specific structural components. While a definitive experimental spectrum for this exact compound is not publicly available, the expected absorption regions can be inferred from data on analogous structures, such as substituted biphenyls and aromatic amines.

Key Functional Group Vibrations:

N-H Stretching: The primary amine (-NH₂) group will typically show two distinct stretching vibrations in the FT-IR spectrum, usually in the range of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching modes of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹. The methyl (-CH₃) groups will exhibit both symmetric and asymmetric C-H stretching bands, typically in the 2850-2960 cm⁻¹ region.

C=C Stretching: The aromatic rings will give rise to a series of characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region of both FT-IR and Raman spectra. The substitution pattern on the biphenyl rings can influence the exact position and intensity of these peaks.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) is expected in the 1250-1360 cm⁻¹ range.

C-F Stretching: The carbon-fluorine (C-F) bond will produce a strong absorption band in the FT-IR spectrum, typically found in the 1000-1400 cm⁻¹ region. Its exact position can be sensitive to the electronic environment.

Ring Bending Modes: Out-of-plane (OOP) C-H bending vibrations of the substituted benzene (B151609) rings are expected in the 700-900 cm⁻¹ region and are indicative of the substitution pattern.

The complementary nature of FT-IR and Raman spectroscopy is crucial. Vibrations that are strong in the IR spectrum (e.g., those with a large change in dipole moment like C-F and N-H stretching) may be weak in the Raman spectrum, and vice versa. For instance, the symmetric stretching of the biphenyl backbone might be more prominent in the Raman spectrum.

Interactive Data Table: Expected Vibrational Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Primary Technique
Amine (-NH₂)Asymmetric & Symmetric N-H Stretch3300 - 3500FT-IR
Aromatic C-HC-H Stretch> 3000FT-IR, Raman
Methyl (-CH₃)Asymmetric & Symmetric C-H Stretch2850 - 2960FT-IR, Raman
Aromatic RingsC=C Stretch1450 - 1600FT-IR, Raman
Aromatic AmineC-N Stretch1250 - 1360FT-IR
FluoroaromaticC-F Stretch1000 - 1400FT-IR
Aromatic RingsC-H Out-of-Plane Bending700 - 900FT-IR

Polymorphism and Solid-State Characterization Methodologies

Polymorphism, the ability of a solid material to exist in more than one crystal lattice arrangement, is a critical consideration for pharmaceutical and materials science applications. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. While specific polymorphic studies on this compound are not widely reported, the methodologies for such investigations are well-established.

Vibrational spectroscopy is highly sensitive to the local environment of the molecule, making it an excellent tool for identifying and characterizing polymorphs. nih.gov Differences in intermolecular interactions, such as hydrogen bonding involving the amine group, and variations in the conformation of the biphenyl rings between different polymorphic forms will lead to detectable shifts in the positions and shapes of vibrational bands in both FT-IR and Raman spectra. researchgate.net

For instance, changes in the N-H stretching region can indicate different hydrogen bonding networks. The low-frequency region of the Raman spectrum (typically below 200 cm⁻¹) is particularly sensitive to lattice vibrations (phonons) and can provide a distinct fingerprint for each polymorphic form.

Other techniques often used in conjunction with vibrational spectroscopy for solid-state characterization include:

Powder X-ray Diffraction (PXRD): Provides definitive information about the crystal lattice structure. nih.gov

Differential Scanning Calorimetry (DSC): Used to determine melting points and detect phase transitions between polymorphs.

Solid-State NMR (ssNMR): Offers detailed information about the local chemical environment of specific atoms within the crystal lattice. nih.gov

The combination of these methods allows for the comprehensive identification, characterization, and control of polymorphic forms of this compound.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a cornerstone technique for confirming the empirical and molecular formula of a synthesized compound, thereby verifying its stoichiometric composition and purity. For this compound, with the molecular formula C₁₄H₁₄FN, this analysis is crucial to ensure the correct elemental ratios are present.

The theoretical elemental composition of C₁₄H₁₄FN is calculated based on the atomic weights of carbon (C), hydrogen (H), fluorine (F), and nitrogen (N). The molecular weight of this compound is 215.27 g/mol . nih.gov

Theoretical Elemental Composition:

Carbon (C): (12.011 g/mol * 14) / 215.27 g/mol * 100% = 78.06%

Hydrogen (H): (1.008 g/mol * 14) / 215.27 g/mol * 100% = 6.55%

Fluorine (F): (18.998 g/mol * 1) / 215.27 g/mol * 100% = 8.83%

Nitrogen (N): (14.007 g/mol * 1) / 215.27 g/mol * 100% = 6.51%

The analysis is typically performed using a combustion-based elemental analyzer. A small, precisely weighed sample of the compound is combusted at high temperatures in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by various detection methods, such as thermal conductivity.

For fluorine-containing compounds, the analysis can be more challenging due to the high reactivity of fluorine, which can affect the analytical system. researchgate.net Specialized reagents and instrument configurations are often employed to trap fluorine and prevent interference with the detection of other elements.

The experimentally determined percentages of C, H, and N are then compared to the theoretical values. A close agreement, typically within ±0.4%, is considered evidence of the compound's purity and correct stoichiometry. nih.gov

Interactive Data Table: Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01114168.15478.06
HydrogenH1.0081414.1126.55
FluorineF18.998118.9988.83
NitrogenN14.007114.0076.51
Total 215.271 100.00

Potential Research Applications and Future Directions for 4 Fluoro 3 ,4 Dimethylbiphenyl 3 Amine in Academic Research

Utility as a Versatile Synthetic Building Block in Complex Molecule Synthesis

The structure of 4-Fluoro-3',4'-dimethylbiphenyl-3-amine makes it an attractive starting point for the construction of more elaborate molecular architectures. The biphenyl (B1667301) core is a privileged scaffold found in many functional molecules, and the presence of fluorine, methyl, and amine groups offers multiple avenues for synthetic diversification.

The development of high-performance organic materials often relies on molecular precursors that impart specific properties like thermal stability, rigidity, and tailored electronic behavior. Fluorinated biphenyls are recognized as important scaffolds for materials such as liquid crystals, organic light-emitting diodes (OLEDs), and specialized polymers. rsc.org

As a precursor, this compound offers several potential advantages. The rigid biphenyl unit is a key component for creating the ordered phases found in liquid crystal displays (LCDs). rsc.org Furthermore, aromatic amines are common monomers in the synthesis of high-performance polymers like polyimides, which are valued for their exceptional thermal and chemical resistance. The fluorine and methyl groups on the biphenyl rings can fine-tune the properties of the resulting polymer, such as solubility, dielectric constant, and gas permeability. Its role as an intermediate would be central to the synthesis of monomers that are later polymerized to form these advanced materials.

Biphenyl scaffolds are a fundamental backbone in a variety of biologically active natural products. rsc.org While direct application of this compound in the total synthesis of a natural product is not yet documented, its potential as an intermediate for creating structural analogues is significant. The synthesis of such complex molecules often involves the strategic coupling of smaller, functionalized fragments.

The amine group on the molecule is a versatile functional handle, allowing for reactions such as acylation and alkylation to build more complex structures. jeeadv.ac.in Suzuki-Miyaura coupling, a powerful method for forming the C-C bond between the phenyl rings, is a standard technique for creating substituted biphenyls and could be employed in synthetic routes involving this compound. rsc.orgnih.gov For instance, research on biphenyl mannosides has demonstrated the use of Suzuki coupling to create the biphenyl core, which is then functionalized with amines to produce analogues of biologically relevant molecules. nih.gov This highlights the methodological potential for using this compound as a key intermediate in the assembly of complex molecules that mimic or are analogous to natural products, without any direct clinical implications.

Role in Ligand Design and Catalysis Research

The unique steric and electronic properties of substituted biphenyl amines make them promising candidates for the development of novel ligands and catalysts. The interplay between the chiral potential of the biphenyl axis and the coordinating ability of the amine group can be exploited in various catalytic systems.

Substituted biphenyls can exhibit a form of axial chirality known as atropisomerism when rotation around the single bond connecting the two aryl rings is restricted. If the rotational barrier in this compound is sufficiently high, it can be separated into its stable, non-superimposable mirror-image atropisomers.

These enantiomerically pure forms could serve as valuable chiral building blocks. The amine group can be readily converted into other functionalities, such as phosphines, to create chiral aminophosphine (B1255530) ligands. cas.cn Such ligands are highly effective in asymmetric catalysis, where they can induce high levels of stereoselectivity in reactions like hydrogenation and hydroformylation. Methodologically, the synthesis would involve the resolution of the racemic amine, followed by functionalization to create a library of chiral ligands. Recent advances in catalysis have demonstrated the use of planar-chiral molecules, synthesized through kinetic resolution, as effective reagents for the asymmetric acylation of racemic amines, a strategy for which a resolved biphenyl amine could be highly suitable. nih.gov

The amine functionality and the π-system of the aromatic rings in this compound are capable of coordinating with transition metal centers. This makes it a promising scaffold for designing new organometallic catalysts. For example, N-biphenyl pyrrolidine (B122466) derivatives have been successfully employed as ligands in palladium-catalyzed amination reactions. rsc.org

By reacting this compound with various metal precursors (e.g., palladium, rhodium, ruthenium), a new class of catalysts could be developed. The fluorine and methyl substituents on the biphenyl rings would modulate the electronic and steric environment of the metal center. These modifications can have a profound impact on the catalyst's activity, selectivity, and stability, offering a systematic way to tune catalyst performance for specific organic transformations.

Exploration in Advanced Analytical Chemistry Methodologies

The structural features of this compound also suggest its utility in the development of new analytical methods.

The primary amine group makes the molecule amenable to chemical derivatization, a common strategy in chromatography to enhance detection. jfda-online.com It can be reacted with various tagging reagents, such as dansyl chloride or dabsyl chloride, to produce highly fluorescent or UV-active derivatives. nih.govsdiarticle4.com This would allow for its sensitive and selective quantification by HPLC with fluorescence or UV-Vis detection. libretexts.org Conversely, the amine itself could be used as a derivatizing agent for other classes of compounds, such as carboxylic acids, to facilitate their analysis.

The presence of a fluorine atom opens the door to analysis by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range and low background noise. The compound could be explored as a ¹⁹F NMR probe or as a standard for quantifying other fluorinated molecules. researchgate.net This approach has been successfully used with fluorinated amino acids to study protein structure and function. nih.gov

Finally, aromatic amines are electrochemically active, meaning they can be oxidized at an electrode. This property could be harnessed to develop novel electrochemical sensors. A sensor based on this molecule could potentially be used for various analytical applications, leveraging the specificity imparted by its unique structure.

Theoretical and Computational Approaches for Identifying Novel Research Avenues

Computational chemistry provides powerful tools to predict the behavior of molecules and guide experimental work, saving significant time and resources.

Virtual screening is a computational technique used to search large libraries of virtual compounds to identify those with desired properties, and it can be adapted to explore chemical reactivity. acs.org By modeling the interaction of this compound with various reagents, catalysts, or even enzymes, researchers can predict potential new synthetic transformations.

For example, a workflow could involve:

Building a Database: Creating a virtual library of potential reactants or catalysts.

Docking/Interaction Modeling: Using software to simulate the interaction between the target compound and the library components. This can predict binding affinities and geometries, which are crucial for reactivity. nih.gov

Energy Calculations: Calculating the transition state energies for potential reactions to determine which pathways are most feasible.

Prioritization: Ranking the potential transformations for experimental validation.

This approach can help identify novel cross-coupling partners, predict the outcome of catalytic cycles, or understand the mechanistic details of known reactions. researchgate.netchemrxiv.org Computational studies can elucidate key binding interactions and rationalize experimental observations, providing deeper insight into reaction mechanisms. chemrxiv.org

Table 2: General Workflow for Virtual Screening in Chemical Synthesis

Step Description Objective Source(s)
1. Library Preparation Creation of a digital database of reactants, catalysts, or substrates. To define the chemical space to be explored. acs.org
2. Target Definition Defining the 3D structure and electronic properties of the starting material (e.g., this compound). To establish the basis for interaction modeling. nih.gov
3. Docking/Simulation Computational simulation of the interaction between the target and library members. To predict binding modes and affinities. nih.govresearchgate.net
4. Scoring & Ranking Evaluating and ranking the simulated interactions based on predicted binding energy or geometric fit. To identify the most promising candidates for reaction. nih.gov

Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) models, can forecast the physical and chemical properties of new materials. nih.gov If this compound were to be used as a monomer or an additive in the creation of new polymers or other materials, QSPR could predict the properties of the final product.

The methodology involves:

Data Collection: Gathering experimental data on a series of related compounds and their material properties (e.g., thermal stability, conductivity, optical properties).

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These can include constitutional, topological, geometric, and quantum-chemical descriptors. nih.gov

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical model that correlates the descriptors with the observed property. nih.gov

Model Validation: Testing the model's predictive power using an external set of compounds not used in the model-building process.

Prediction: Using the validated model to predict the properties of new, untested compounds like this compound or materials derived from it.

This approach has been used to predict the oxidative degradation rate of amines in CO₂ capture processes and could be adapted to predict properties relevant to organic electronics or high-performance polymers. nih.gov For instance, researchers could model how the fluorine and dimethyl groups influence properties like glass transition temperature, dielectric constant, or solubility in a polymer matrix.

Challenges and Opportunities in the Synthesis and Application of Functionalized Biphenyl Amines in Academic Research

The synthesis and use of specifically substituted biphenyl amines present both difficulties and prospects for innovation.

Challenges:

Cost and Complexity: Multi-step syntheses, often required for asymmetrically substituted biphenyls, can be time-consuming and rely on expensive starting materials and catalysts. nih.govmit.edu

Regioselectivity: Controlling the precise placement of multiple different functional groups on the biphenyl core is a significant synthetic challenge. For this compound, this involves ensuring the correct positioning of the fluoro, amino, and two methyl groups across the two phenyl rings.

Functional Group Tolerance: Many synthetic methods, particularly those involving organometallic reagents, are sensitive to certain functional groups, which can limit the scope of accessible structures. nih.gov Developing catalytic systems that are tolerant of groups like amines is an ongoing area of research. nih.gov

Opportunities:

Novel Catalytic Methods: The development of new and improved catalytic systems, such as advanced palladium catalysts, offers opportunities for more efficient, selective, and cost-effective syntheses of functionalized biphenyls. nih.govmit.edu One-pot procedures are particularly valuable as they reduce waste and work-up time. nih.gov

C-H Functionalization: Direct C-H functionalization is an emerging strategy that allows for the modification of C-H bonds without pre-functionalization, offering a more atom-economical route to complex molecules. nih.gov Applying this to biphenyl systems could streamline the synthesis of derivatives.

Diverse Scaffolds: Functionalized biphenyl amines are valuable building blocks for creating diverse molecular architectures. They are precursors to ligands for catalysis, pharmacologically relevant scaffolds, and materials for organic electronics. eurekaselect.comnih.gov

Table 3: Summary of Synthetic Challenges and Opportunities for Functionalized Biphenyl Amines

Aspect Challenge Opportunity Source(s)
Efficiency Traditional multi-step syntheses can be costly and time-consuming. Development of one-pot procedures and more efficient catalysts to reduce steps and cost. nih.govmit.edu
Selectivity Achieving high regioselectivity in substitution patterns is difficult. Designing new ligands and catalytic systems that provide precise control over substitution. chemrxiv.orgnih.gov
Scope Many reactions have limited tolerance for sensitive functional groups like amines. Creating robust catalysts that are compatible with a wider range of functional groups. nih.gov

| Innovation | Access to novel structures is limited by existing methods. | Exploring new reaction pathways like direct C-H functionalization to build molecular complexity more efficiently. | nih.govacs.org |

Future Research Perspectives and Unexplored Areas of Investigation for this compound

While the direct study of this compound is not extensively documented, its structure suggests several promising avenues for future academic inquiry.

Materials Science: The compound could serve as a monomer or a precursor for novel polymers. The fluorine atom could enhance thermal stability and hydrophobicity, while the biphenyl core provides rigidity. These properties are desirable in materials for organic electronics, such as organic light-emitting diodes (OLEDs) or as components of advanced membranes. mdpi.com

Medicinal Chemistry Scaffolding: Biphenyl structures are common in medicinal chemistry. nih.govmdpi.com this compound could be used as a starting point for the synthesis of libraries of new compounds. The amine group provides a convenient point for derivatization, allowing for the exploration of structure-activity relationships in various biological contexts. For example, biphenyl derivatives have been investigated as inhibitors of protein-protein interactions. researchgate.netnih.gov

Advanced Ligand Development: The biphenylamine framework is a component of many successful ligands in transition metal catalysis. The specific substitution pattern of this compound could lead to ligands with unique steric and electronic properties, potentially enabling new or more efficient catalytic transformations.

Further Computational Analysis: Deeper computational studies could explore the compound's properties in more detail. This could include calculating its HOMO-LUMO gap to predict its electronic behavior, modeling its self-assembly characteristics, and predicting its reactivity in a wider range of chemical environments. acs.orgnsf.gov

The exploration of these areas would contribute to a better understanding of the fundamental chemistry of functionalized biphenyl amines and could lead to the development of new technologies and materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Fluoro-3',4'-dimethylbiphenyl-3-amine, and how can purity be optimized?

  • Methodology :

  • Suzuki-Miyaura Cross-Coupling : Aryl halides (e.g., 3-bromo-4-fluoroaniline) can be coupled with 3',4'-dimethylphenylboronic acid using Pd catalysts (e.g., Pd(PPh₃)₄) in a mixture of toluene/water with Na₂CO₃ as a base. Post-reduction of the nitro group (if starting from nitro precursors) can be achieved via catalytic hydrogenation (H₂/Pd-C) or Fe/NH₄Cl .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (e.g., ethyl acetate/hexane) ensures high purity (>95%). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (δ 6.5–7.5 ppm for aromatic protons, δ 2.2–2.5 ppm for methyl groups) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR : ¹H NMR (aromatic splitting patterns confirm substitution positions; coupling constants distinguish ortho/meta/para fluorines). ¹⁹F NMR (δ -110 to -120 ppm for aryl-F) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ (theoretical m/z: C₁₄H₁₅FN₂ = 238.12).
  • FT-IR : Peaks at ~3400 cm⁻¹ (N-H stretch), ~1600 cm⁻¹ (C=C aromatic), and ~1220 cm⁻¹ (C-F) .

Q. What safety precautions are essential when handling this compound?

  • Protocols :

  • Use fume hoods for synthesis/purification to avoid inhalation of fine particles.
  • Wear nitrile gloves, lab coats, and safety goggles.
  • Store in amber glass vials under inert gas (N₂/Ar) at 4°C to prevent degradation .

Advanced Research Questions

Q. How can competing side reactions (e.g., dehalogenation or homocoupling) be minimized during Suzuki coupling?

  • Optimization Strategies :

  • Use anhydrous solvents (toluene/DMF) to suppress Pd leaching.
  • Add ligands (e.g., SPhos or XPhos) to enhance catalytic efficiency and reduce side reactions.
  • Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane/ethyl acetate). Quench reactions at 80–90% conversion to limit byproducts .

Q. How do steric effects from the 3',4'-dimethyl groups influence reactivity in downstream functionalization?

  • Analysis :

  • The methyl groups hinder electrophilic substitution at the 3' and 4' positions. For bromination, use Lewis acids (e.g., FeBr₃) under mild conditions (0°C) to direct bromine to the less hindered 2' position.
  • Confirmation via X-ray crystallography (e.g., bond angles >120° indicate steric crowding) or NOESY NMR (proximity of methyl protons to aromatic protons) .

Q. What analytical approaches resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?

  • Troubleshooting :

  • Dynamic Effects : Rotameric equilibria (e.g., amine proton exchange) can cause peak broadening. Use variable-temperature NMR (VT-NMR) at −40°C to "freeze" conformers.
  • Impurity Identification : Compare HRMS isotopic patterns with theoretical values. LC-MS/MS can detect trace byproducts (e.g., dehalogenated derivatives) .

Q. How can computational modeling predict the compound’s pharmacophore compatibility for drug discovery?

  • Methods :

  • Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces (EPS) and identify H-bond donors/acceptors.
  • Docking studies (AutoDock Vina) with target proteins (e.g., kinase domains) assess binding affinity. Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

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